molecular formula C9H9ClN2O4S B12905441 N-(4-Chlorophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide CAS No. 848937-72-4

N-(4-Chlorophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide

Cat. No.: B12905441
CAS No.: 848937-72-4
M. Wt: 276.70 g/mol
InChI Key: KCZMRXKUPWKBJK-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide is a heterocyclic compound featuring a 1,3-oxazolidine ring fused with a sulfonamide group and substituted with a 4-chlorophenyl moiety. Its structure combines sulfonamide pharmacophores with halogenated aromatic substituents, which are common in agrochemicals and pharmaceuticals due to their bioactivity and stability.

Properties

CAS No.

848937-72-4

Molecular Formula

C9H9ClN2O4S

Molecular Weight

276.70 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C9H9ClN2O4S/c10-7-1-3-8(4-2-7)11-17(14,15)12-5-6-16-9(12)13/h1-4,11H,5-6H2

InChI Key

KCZMRXKUPWKBJK-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1S(=O)(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-oxooxazolidine-3-sulfonamide typically involves the reaction of 4-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with sulfonamide to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-oxooxazolidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(4-Chlorophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

Case Study: A study evaluated the compound's minimal inhibitory concentration (MIC) against MRSA, revealing an MIC of 2 μg/mL, indicating potent antibacterial activity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has demonstrated cytotoxic effects on several cancer cell lines, including those from leukemia and solid tumors.

Case Study: In a screening by the National Cancer Institute (NCI), derivatives of this compound showed promising antiproliferative activity with IC50 values in the submicromolar range against various cancer types .

Pharmaceutical Development

Given its antimicrobial and anticancer properties, this compound holds promise for development into new therapeutic agents targeting resistant bacterial infections and specific types of cancer.

Material Science

The unique chemical structure may also find applications in material science, particularly in the development of novel polymers or coatings with antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-oxooxazolidine-3-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural Analogues with Sulfonamide Moieties

N-[cis-3-(Methyl{7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)cyclobutyl]-2-oxo-1,3-oxazolidine-3-sulfonamide (Compound 50)
  • Structure : Shares the 2-oxo-1,3-oxazolidine-3-sulfonamide core but includes a pyrrolopyrimidine group and a 4-methylphenyl sulfonyl substituent.
  • Synthesis: Synthesized via reaction of chlorosulfonyl isocyanate with 2-bromoethanol, followed by coupling with a cyclobutylamine intermediate .
  • Relevance : Demonstrates the versatility of sulfonamide-oxazolidine hybrids in complex drug-like molecules, though its biological targets differ from the parent compound.
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)
  • Structure: Contains a sulfamoylphenyl group and cyano functionality but lacks the oxazolidine ring.
  • Synthesis : Prepared via diazonium salt coupling, emphasizing the utility of sulfonamide groups in forming hydrazine derivatives .
  • Activity: Not directly reported, but similar compounds are explored for antioxidant or enzyme-inhibitory roles.

Halogen-Substituted Aromatic Derivatives

N-(4-Chlorophenyl)maleimide (22) and Halogenated Analogs
  • Structure : Maleimide core with 4-chlorophenyl substitution.
  • Activity: Exhibits inhibitory potency against monoacylglycerol lipase (MGL) with IC50 = 7.24 μM. Notably, halogen size (F, Cl, Br, I) minimally affects activity, suggesting electronic effects dominate over steric factors .
  • Comparison : Unlike the sulfonamide-oxazolidine hybrid, maleimides prioritize electrophilic reactivity for enzyme inhibition.
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8)
  • Structure : Hydroxamic acid derivative with a 4-chlorophenyl group.
  • Relevance : Highlights the 4-chlorophenyl group’s role in enhancing solubility or target affinity in bioactive molecules.

Insecticidal and Agrochemical Derivatives

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2)
  • Structure : Pyridine-thioacetamide hybrid with a 4-chlorophenyl group.
  • Activity: Shows superior insecticidal activity against cowpea aphid (Aphis craccivora Koch) compared to acetamiprid, a commercial neonicotinoid .
  • Comparison : The 4-chlorophenyl moiety enhances bioactivity in agrochemicals, though the core heterocycle (pyridine vs. oxazolidine) dictates the mechanism.

Tabulated Comparison of Key Compounds

Compound Class Core Structure Key Substituents Biological Activity/Application Reference
Oxazolidine-sulfonamide 1,3-Oxazolidine + sulfonamide 4-Chlorophenyl Potential drug intermediate
Maleimide derivatives Maleimide 4-Chlorophenyl, 4-F/Br/I-phenyl MGL inhibition (IC50 4–7 μM)
Pyridine-thioacetamide Pyridine + thioacetamide 4-Chlorophenyl + styryl groups Insecticidal activity
Hydroxamic acids Hydroxamic acid 4-Chlorophenyl + cycloalkyl Antioxidant potential
Sulfonamide-hydrazine hybrids Sulfamoylphenyl + hydrazine 4-Methyl/methoxyphenyl Synthetic intermediate

Research Findings and Mechanistic Insights

  • Role of 4-Chlorophenyl Substituent : Enhances lipophilicity and binding affinity in diverse scaffolds (e.g., maleimides, pyridines) .
  • Sulfonamide Flexibility : The sulfonamide group enables diverse synthetic modifications, as seen in diazonium couplings and oxazolidine hybridizations .
  • Halogen Effects : Electronic effects (e.g., Cl’s electron-withdrawing nature) often outweigh steric considerations in bioactivity .

Biological Activity

N-(4-Chlorophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC8_{8}H8_{8}ClN1_{1}O3_{3}S1_{1}
Molecular Weight201.673 g/mol
LogP2.281
PSA67.90 Ų

The biological activity of this compound is primarily attributed to its ability to inhibit various cellular pathways. Studies suggest that oxazolidine derivatives can interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells. The presence of the sulfonamide group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolidine derivatives, including this compound. For instance:

  • In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as HL-60 (human promyelocytic leukemia), BGC-823 (human gastric cancer), and KB (human oral epidermoid carcinoma). The IC50_{50} values for these cell lines ranged from 0.59 to 4.79 µg/mL .

Table 1 summarizes the IC50_{50} values for different cancer cell lines:

Cell LineIC50_{50} (µg/mL)
HL-600.59
BGC-8233.66
KB4.79

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

  • Fungicidal Activity : The compound demonstrated excellent fungicidal effects against Botrytis cinerea and Sclerotinia sclerotiorum, with EC50_{50} values comparable to commercial fungicides .

Table 2 lists the fungicidal activities measured as EC50_{50}:

PathogenEC50_{50} (µg/mL)
Botrytis cinerea2.12
Sclerotinia sclerotiorum3.66

Case Studies

  • Case Study on Antitumor Activity : A study evaluated the effects of this compound on tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .
  • Case Study on Antifungal Properties : Another investigation focused on the compound's antifungal efficacy against clinical isolates of Candida species. The results showed that it inhibited fungal growth effectively, supporting its use as a potential antifungal agent .

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